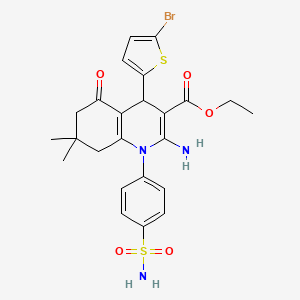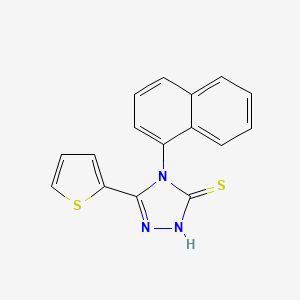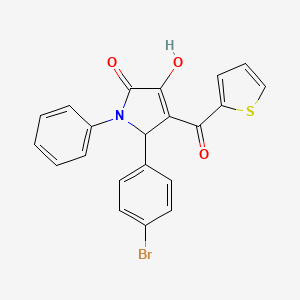![molecular formula C24H5F36NO2 B11089881 3-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}-5-[(nonadecafluorononyl)oxy]aniline](/img/structure/B11089881.png)
3-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}-5-[(nonadecafluorononyl)oxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-NONADECAFLUORONONYL)OXY]-5-{[3,4,4,4-TETRAFLUORO-2-[1,2,2,2-TETRAFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-1,3-BIS(TRIFLUOROMETHYL)-1-BUTENYL]OXY}ANILINE is a highly fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy, making them valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of highly fluorinated compounds typically involves multiple steps, including the introduction of fluorine atoms through various fluorination reactions. Common methods include:
Electrophilic fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nucleophilic fluorination: Using reagents like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.
Industrial Production Methods
Industrial production of such compounds often involves large-scale fluorination processes, which may include:
Direct fluorination: Using elemental fluorine (F2) under controlled conditions.
Electrochemical fluorination: Using an electrochemical cell to introduce fluorine atoms.
Analyse Des Réactions Chimiques
Types of Reactions
Fluorinated compounds can undergo various chemical reactions, including:
Substitution reactions: Where fluorine atoms are replaced by other functional groups.
Oxidation and reduction reactions: Involving changes in the oxidation state of the compound.
Common Reagents and Conditions
Substitution reactions: Often use nucleophiles like amines or thiols.
Oxidation reactions: May use oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction reactions: May use reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry
Fluorinated compounds are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine
In medicine, fluorinated compounds are used in the development of drugs due to their metabolic stability and ability to interact with biological targets.
Industry
Industrially, these compounds are used in the production of non-stick coatings, lubricants, and surfactants due to their unique properties.
Mécanisme D'action
The mechanism of action of fluorinated compounds often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved efficacy in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Polytetrafluoroethylene (PTFE)
Uniqueness
The uniqueness of 3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-NONADECAFLUORONONYL)OXY]-5-{[3,4,4,4-TETRAFLUORO-2-[1,2,2,2-TETRAFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-1,3-BIS(TRIFLUOROMETHYL)-1-BUTENYL]OXY}ANILINE lies in its specific structure, which imparts unique properties such as enhanced thermal stability and chemical resistance compared to other fluorinated compounds.
Propriétés
Formule moléculaire |
C24H5F36NO2 |
|---|---|
Poids moléculaire |
1023.2 g/mol |
Nom IUPAC |
3-[1,1,1,4,5,5,5-heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy-5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononoxy)aniline |
InChI |
InChI=1S/C24H5F36NO2/c25-9(19(44,45)46,20(47,48)49)7(10(26,21(50,51)52)22(53,54)55)8(11(27,28)29)62-5-1-4(61)2-6(3-5)63-24(59,60)18(42,43)16(38,39)14(34,35)12(30,31)13(32,33)15(36,37)17(40,41)23(56,57)58/h1-3H,61H2 |
Clé InChI |
UHHKEQMOYSHCIE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1OC(=C(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F)OC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3,4-diethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11089804.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B11089820.png)
![3-[(1-Methylpiperidin-4-yl)amino]propanoic acid](/img/structure/B11089822.png)
![2-chloro-N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B11089825.png)
![4-chloro-N-[3-(4-fluorophenyl)-5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B11089834.png)
![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11089838.png)

![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfonyl}methyl)benzoic acid](/img/structure/B11089846.png)
![(3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-difluorophenyl)methanone](/img/structure/B11089850.png)

![propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate](/img/structure/B11089865.png)
![N-[2-(1-adamantyloxy)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B11089868.png)


